N-(3-nitronaphthalen-1-yl)acetamide

Vue d'ensemble

Description

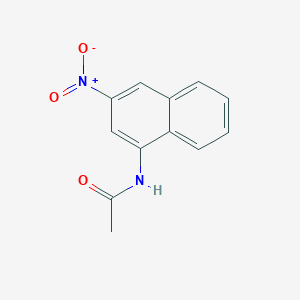

N-(3-nitronaphthalen-1-yl)acetamide is a chemical compound with the molecular formula C12H10N2O3 and a molecular weight of 230.22 g/mol . It is an organic compound that belongs to the class of naphthalene derivatives, characterized by the presence of a nitro group at the 3-position and an acetamide group at the 1-position of the naphthalene ring.

Méthodes De Préparation

The synthesis of N-(3-nitronaphthalen-1-yl)acetamide typically involves the nitration of naphthalene followed by acetylation. One common method involves the nitration of naphthalene using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position. The resulting 3-nitronaphthalene is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound .

Analyse Des Réactions Chimiques

N-(3-nitronaphthalen-1-yl)acetamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Applications De Recherche Scientifique

N-(3-nitronaphthalen-1-yl)acetamide has several applications in scientific research, including:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

Pharmaceutical Development: The compound is investigated for its potential use in the development of new drugs due to its unique chemical properties.

Material Science: It is used in the study of photonic materials and their applications in optoelectronic devices.

Mécanisme D'action

The mechanism of action of N-(3-nitronaphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the acetamide group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects .

Comparaison Avec Des Composés Similaires

N-(3-nitronaphthalen-1-yl)acetamide can be compared with other naphthalene derivatives such as:

N-(2-nitronaphthalen-1-yl)acetamide: Similar structure but with the nitro group at the 2-position.

N-(1-nitronaphthalen-2-yl)acetamide: Similar structure but with the nitro group at the 1-position.

N-(4-nitronaphthalen-1-yl)acetamide: Similar structure but with the nitro group at the 4-position.

Activité Biologique

N-(3-nitronaphthalen-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound features a nitro group attached to a naphthalene ring, which is connected to an acetamide functional group. This structure is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been shown to inhibit enzymes such as carbonic anhydrase IX, which is overexpressed in various cancer cells. This inhibition can disrupt metabolic processes, potentially leading to reduced tumor growth and proliferation.

Additionally, the nitro group can participate in redox reactions, while the acetamide group may form hydrogen bonds with biological molecules, enhancing its therapeutic effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines by disrupting the interaction between anti-apoptotic proteins like Mcl-1 and pro-apoptotic factors . The compound has been identified as a selective inhibitor of Mcl-1, which is crucial for cell survival in many cancers.

Table 1: Summary of Anticancer Activity

| Study Reference | Cell Line Tested | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| Human leukemia | Inhibition of Mcl-1 | 0.18 | |

| Prostate cancer | Induction of apoptosis | 0.25 |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest it may possess activity against certain bacterial strains, although further research is needed to fully elucidate its spectrum of activity and mechanism.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Study on Mcl-1 Inhibition : A study demonstrated that the compound effectively binds to Mcl-1, disrupting its function and promoting cell death in resistant cancer types . This finding highlights its potential as a therapeutic agent in overcoming drug resistance.

- Antimicrobial Evaluation : Another investigation assessed the compound's antibacterial properties against various pathogens. Results indicated moderate effectiveness, warranting further exploration into its potential as an antimicrobial agent.

- Structure-Activity Relationship (SAR) : Research into the SAR of this compound revealed that modifications to the nitro group significantly affect its biological activity. Variants with different substituents were synthesized and tested for their efficacy against cancer cells .

Propriétés

IUPAC Name |

N-(3-nitronaphthalen-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-8(15)13-12-7-10(14(16)17)6-9-4-2-3-5-11(9)12/h2-7H,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLMDPUDIBLYMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC2=CC=CC=C21)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356539 | |

| Record name | N-(3-nitronaphthalen-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102877-08-7 | |

| Record name | N-(3-Nitro-1-naphthalenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102877-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-nitronaphthalen-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.